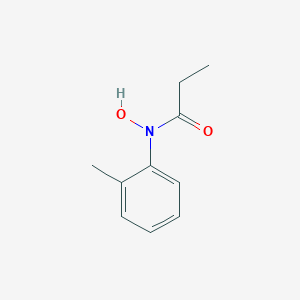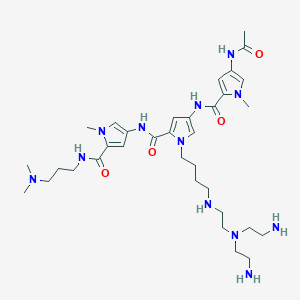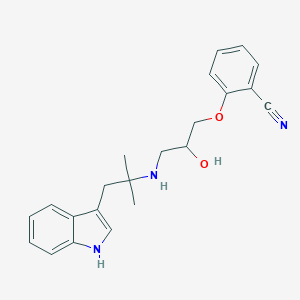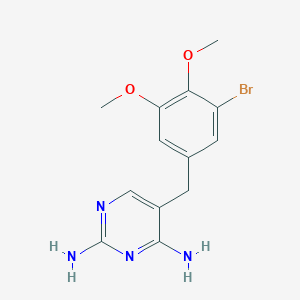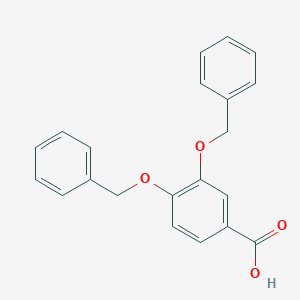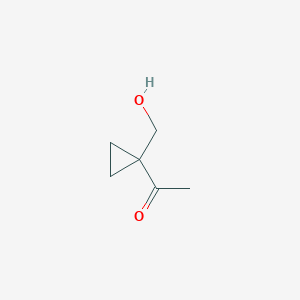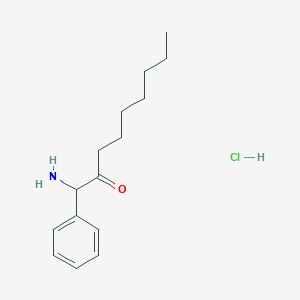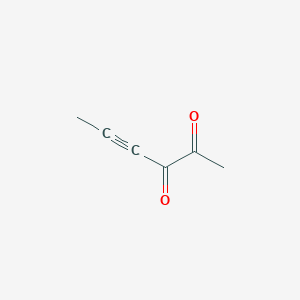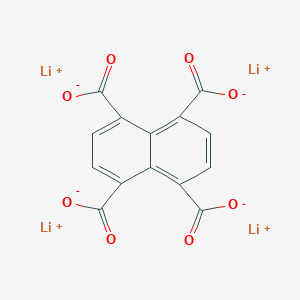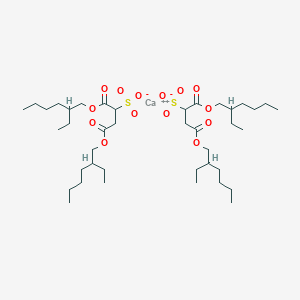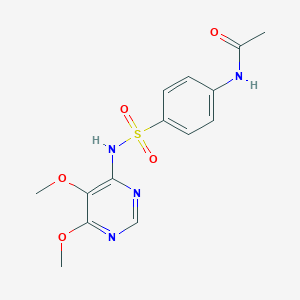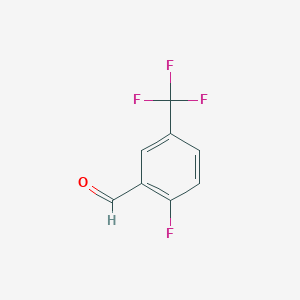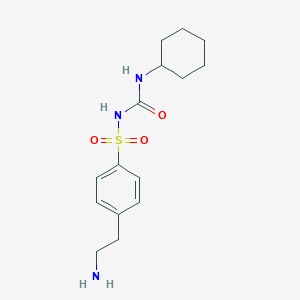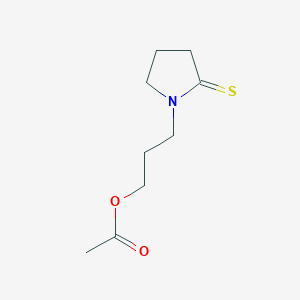
3-(2-Thioxopyrrolidin-1-yl)propyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Thioxopyrrolidin-1-yl)propyl acetate, also known as TPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various biomedical applications. This compound is a thiol-reactive agent that can modify proteins, peptides, and other biological molecules.
作用機序
The mechanism of action of 3-(2-Thioxopyrrolidin-1-yl)propyl acetate involves the reaction of the thiol group of cysteine residues in proteins and peptides. This reaction results in the formation of a thioether bond between the modified molecule and the compound. This modification can alter the biological activity of the modified molecule by changing its conformation or interactions with other molecules.
生化学的および生理学的効果
The biochemical and physiological effects of 3-(2-Thioxopyrrolidin-1-yl)propyl acetate are dependent on the specific protein or peptide that is modified. This compound can alter the enzymatic activity, binding affinity, and stability of the modified molecules. The modifications can also affect the cellular localization and signaling pathways of the modified molecules.
実験室実験の利点と制限
One of the advantages of using 3-(2-Thioxopyrrolidin-1-yl)propyl acetate in lab experiments is its high reactivity towards thiol groups. This compound can modify proteins and peptides with high efficiency and specificity. Another advantage is its relative ease of synthesis and purification.
One of the limitations of using 3-(2-Thioxopyrrolidin-1-yl)propyl acetate is its potential toxicity towards cells and tissues. This compound can induce oxidative stress and damage to cells, which can affect the biological activity of the modified molecules. Another limitation is the potential for non-specific modifications of other amino acid residues, which can complicate the interpretation of the results.
将来の方向性
There are many potential future directions for research on 3-(2-Thioxopyrrolidin-1-yl)propyl acetate. One possible direction is the development of new methods for the selective modification of specific cysteine residues in proteins and peptides. Another direction is the use of this compound in the study of protein-protein interactions and signaling pathways. Additionally, the potential use of 3-(2-Thioxopyrrolidin-1-yl)propyl acetate in the development of new therapeutics and diagnostic tools should be explored.
Conclusion:
In conclusion, 3-(2-Thioxopyrrolidin-1-yl)propyl acetate is a thiol-reactive agent that has gained significant attention in the scientific community due to its potential use in various biomedical applications. The synthesis of this compound is relatively simple, and it can modify proteins and peptides with high efficiency and specificity. Although there are some limitations to its use, there are many potential future directions for research on 3-(2-Thioxopyrrolidin-1-yl)propyl acetate, and it holds promise for the development of new therapeutics and diagnostic tools.
合成法
The synthesis of 3-(2-Thioxopyrrolidin-1-yl)propyl acetate involves the reaction of 2-thioxopyrrolidine-1-carboxylic acid with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography or recrystallization. The synthesis of this compound is relatively simple and can be achieved with high yield.
科学的研究の応用
3-(2-Thioxopyrrolidin-1-yl)propyl acetate has been widely used in various scientific research applications. One of the primary uses of this compound is as a thiol-reactive agent to modify proteins and peptides. This chemical modification can alter the biological activity of the modified molecules and can be used to study their function and interactions.
特性
CAS番号 |
155106-23-3 |
|---|---|
製品名 |
3-(2-Thioxopyrrolidin-1-yl)propyl acetate |
分子式 |
C9H15NO2S |
分子量 |
201.29 g/mol |
IUPAC名 |
3-(2-sulfanylidenepyrrolidin-1-yl)propyl acetate |
InChI |
InChI=1S/C9H15NO2S/c1-8(11)12-7-3-6-10-5-2-4-9(10)13/h2-7H2,1H3 |
InChIキー |
OONLATJJTHYAHB-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCCN1CCCC1=S |
正規SMILES |
CC(=O)OCCCN1CCCC1=S |
同義語 |
2-Pyrrolidinethione, 1-[3-(acetyloxy)propyl]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



